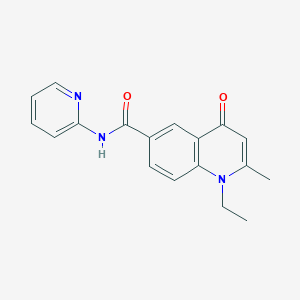![molecular formula C17H23N3O3 B5969697 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5969697.png)
1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol, also known as MPPL, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. MPPL is a synthetic compound that belongs to the class of beta-adrenergic receptor agonists, which are known to stimulate the sympathetic nervous system and have various physiological effects.
Wirkmechanismus
The mechanism of action of 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with beta-adrenergic receptors, which are present in various tissues such as the lungs, heart, and blood vessels. 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol stimulates these receptors, leading to the activation of various signaling pathways that result in the physiological effects observed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol are diverse and depend on the tissue and receptor subtype involved. 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has been found to have bronchodilator activity, vasodilator activity, and positive inotropic effects on the heart. 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has also been found to have anti-inflammatory effects and has been shown to inhibit the growth of cancer cells and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol in lab experiments is its specificity for beta-adrenergic receptors, which allows for the selective activation of these receptors without affecting other signaling pathways. 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol is also relatively stable and can be easily synthesized in large quantities.
One limitation of using 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol in lab experiments is its potential toxicity, which requires careful handling and dosing. 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol can also interact with other drugs and compounds, leading to potential drug-drug interactions.
Zukünftige Richtungen
For the study of 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol include further investigation of its potential therapeutic applications in various diseases such as cancer and viral infections. The development of new synthetic methods for the production of 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol and its derivatives could also lead to the discovery of new compounds with improved pharmacological properties. The study of the mechanism of action of 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol and its interaction with other signaling pathways could also provide insights into the pathophysiology of various diseases.
Synthesemethoden
The synthesis of 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol involves several steps, including the reaction of 1-(4-bromophenyl)-2-(1-methyl-1H-pyrazol-4-yl)ethanone with morpholine and sodium hydride in anhydrous DMF, followed by the reaction with 3-chloro-1-propanol in the presence of K2CO3. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has been extensively studied for its potential applications in various fields. In medicine, 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has been found to have bronchodilator activity and has been used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has also been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties.
In agriculture, 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has been found to have growth-promoting effects on plants and has been used as a plant growth regulator. 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has also been studied for its potential use as a pesticide and fungicide.
In industry, 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has been used as a surfactant and emulsifier in various applications such as the production of coatings, adhesives, and textiles.
Eigenschaften
IUPAC Name |
1-[2-(1-methylpyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-19-11-14(10-18-19)16-4-2-3-5-17(16)23-13-15(21)12-20-6-8-22-9-7-20/h2-5,10-11,15,21H,6-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJAPFGJWOFQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC=C2OCC(CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B5969616.png)
![3-(2-chlorobenzyl)-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5969624.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5969651.png)
![3-methyl-N-(1-{1-[1-methyl-2-(5-methyl-2-pyridinyl)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5969658.png)
![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5969666.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5969673.png)
![1-(1-methyl-2-phenoxyethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5969675.png)
![3-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5969682.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide](/img/structure/B5969683.png)
![N~1~-(2-bromophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5969685.png)
![5-[3-(2-furyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B5969692.png)


![1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5969706.png)